molecular formula C16H12F4O B1327624 3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone CAS No. 898767-38-9

3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone

Cat. No.: B1327624
CAS No.: 898767-38-9
M. Wt: 296.26 g/mol
InChI Key: GTHNBBFCIMECSR-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It features a fluorinated phenyl ring and a trifluoromethyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone typically involves the use of fluorinated starting materials and specific reaction conditions. One common method is the Friedel-Crafts acylation reaction, where 3-fluorobenzoyl chloride reacts with 2-trifluoromethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated groups make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential as a precursor in the synthesis of drugs with improved pharmacokinetic properties.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone involves its interaction with various molecular targets. The fluorinated phenyl ring and trifluoromethyl group enhance its binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroamphetamine: A stimulant with a fluorinated phenyl ring.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A sulfonamide derivative with a fluorinated phenyl ring.

    3F-α-PHP: A synthetic cathinone with a fluorinated phenyl ring.

Uniqueness

3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone is unique due to the presence of both a fluorinated phenyl ring and a trifluoromethyl group. This combination enhances its chemical stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(3-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4O/c17-12-5-3-4-11(10-12)8-9-15(21)13-6-1-2-7-14(13)16(18,19)20/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHNBBFCIMECSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644540
Record name 3-(3-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-38-9
Record name 3-(3-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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